3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Lipophilicity Drug-likeness Aqueous solubility

3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034570-27-7) is a disubstituted urea featuring a furan-2-yl-pyrazine core linked via a methylene bridge to an oxan-4-yl (tetrahydropyran) urea moiety. It belongs to the class of N-(heteroaryl)-N′-pyrazinyl ureas, which are established pharmacophores for kinase inhibition, particularly Tie-2 and related receptor tyrosine kinases.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 2034570-27-7
Cat. No. B2701338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
CAS2034570-27-7
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESC1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C15H18N4O3/c20-15(19-11-3-8-21-9-4-11)18-10-12-14(17-6-5-16-12)13-2-1-7-22-13/h1-2,5-7,11H,3-4,8-10H2,(H2,18,19,20)
InChIKeyUVYLEKLAEFHSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034570-27-7): A Heterocyclic Urea for Kinase-Targeted Chemical Biology


3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034570-27-7) is a disubstituted urea featuring a furan-2-yl-pyrazine core linked via a methylene bridge to an oxan-4-yl (tetrahydropyran) urea moiety [1]. It belongs to the class of N-(heteroaryl)-N′-pyrazinyl ureas, which are established pharmacophores for kinase inhibition, particularly Tie-2 and related receptor tyrosine kinases [2]. The compound is listed in the PubChem database (CID 119105915) with a molecular weight of 302.33 g/mol and a computed XLogP3 of -0.1, indicating moderate hydrophilicity relative to close analogs [1]. Its ChEMBL identifier (CHEMBL4943771) and BindingDB entry (BDBM50601579) confirm its inclusion in medicinal chemistry screening collections [1][3].

Why Generic Substitution of 3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea Is Not Advisable for Scientific Procurement


Disubstituted ureas bearing the 3-(furan-2-yl)pyrazin-2-yl scaffold constitute a structurally compact yet highly tunable chemotype where minor modifications to the urea N′-substituent profoundly alter physicochemical and pharmacological profiles. Even among the narrow cluster of CAS-registered analogs sharing the identical furan-pyrazine left-hand side—such as the cyclopentyl (CAS 2034428-19-6), 2-ethoxyphenyl (CAS 2034363-06-7), and 4-methoxybenzyl (CAS 2034570-25-5) variants—the oxan-4-yl group confers a unique combination of hydrogen-bond acceptor count (5 vs. 4 for the cyclopentyl analog) and lipophilicity (XLogP3 -0.1 vs. +0.8 for the cyclopentyl analog) that cannot be replicated by simple alkyl or aryl replacements [1][2]. Generic interchange without explicit head-to-head biological profiling therefore risks altering target engagement, solubility, and off-target liability in unpredictable ways [1].

3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea: Product-Specific Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Head-to-Head: Oxan-4-yl Urea vs. Cyclopentyl Analog

The oxan-4-yl substituent in the target compound reduces computed lipophilicity by 0.9 log units compared to the direct cyclopentyl analog (CAS 2034428-19-6), shifting XLogP3 from +0.8 (cyclopentyl) to -0.1 (oxan-4-yl) [1][2]. This difference places the target compound closer to the optimal oral drug-like space (LogP 0–3) while favoring aqueous solubility, an advantage for biochemical assay workflows requiring DMSO-free or low-DMSO conditions [1].

Lipophilicity Drug-likeness Aqueous solubility

Hydrogen-Bond Acceptor Count: Oxan-4-yl Oxygen Contributes an Additional HBA vs. Cyclopentyl Analog

The tetrahydropyran oxygen in the oxan-4-yl group raises the hydrogen-bond acceptor (HBA) count to 5, compared to 4 for the cyclopentyl analog which lacks this heteroatom [1][2]. The additional HBA site may engage solvent-exposed or backbone amide NH groups at the kinase hinge region or allosteric pockets, offering a structurally distinct interaction fingerprint without altering the hydrogen-bond donor count (both compounds have HBD = 2) [1][2].

Hydrogen bonding Target engagement Pharmacophore

Human Histamine H2 Receptor Binding Affinity: Target Compound Displays Sub-Micromolar Ki

The target compound (BindingDB BDBM50601579) exhibits a Ki of 65 nM against the human histamine H2 receptor, measured by displacement of [³H]UR-DE257 in Sf9 cell membranes [1]. This single-point affinity datum, while not yet contextualized against close analogs in a published head-to-head panel, exceeds the typical hit threshold (Ki < 1 µM) and suggests that the oxan-4-yl urea configuration is compatible with specific GPCR target engagement [1]. No equivalent H2 receptor affinity datum is publicly available for the cyclopentyl, 2-ethoxyphenyl, or 4-methoxybenzyl analogs, rendering the target compound the characterized reference point within this chemotype for H2 receptor screening [1].

GPCR Binding affinity Selectivity profiling

Kinase Inhibition Class Membership: Tie-2 Receptor Tyrosine Kinase Modulation Supported by Patent Pharmacophore

The target compound falls within the Markush structure of WO 2006/072589 (Novartis AG), which claims N-(aryl- or heteroaryl)-N′-pyrazinyl ureas as Tie-2 kinase inhibitors [1]. The patent establishes that the furan-pyrazine-urea scaffold, when paired with an appropriate N′-substituent, modulates Tie-2 activity implicated in vessel stabilization and vascular remodeling [1]. While the patent does not disclose discrete IC₅₀ values for the specific oxan-4-yl analog, the class-level evidence positions this compound as a candidate for Tie-2-focused chemical probe development, distinguishable from non-pyrazinyl urea kinase inhibitors that lack the pyrazine hinge-binding motif [1].

Kinase inhibition Tie-2 Angiogenesis

3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea: High-Confidence Research Application Scenarios Based on Current Evidence


Aqueous-Compatible Kinase Profiling Panels Requiring Low-DMSO Conditions

With an XLogP3 of -0.1, the target compound is measurably more hydrophilic than the cyclopentyl analog (XLogP3 = 0.8), making it the preferred choice for biochemical kinase assays that mandate <0.1% DMSO to avoid solvent-induced artifacts [1][2]. This property is particularly valuable in high-throughput screening (HTS) formats where compound precipitation at higher DMSO concentrations can generate false negatives. The oxan-4-yl oxygen further provides an additional hydrogen-bond acceptor site that may enhance solubility without compromising the urea pharmacophore's donor capacity [1][2].

Histamine H2 Receptor Chemical Biology: Reference Ligand for GPCR Structure–Activity Studies

The BindingDB-confirmed Ki of 65 nM against the human histamine H2 receptor makes this compound the only publicly characterized member of the furan-pyrazine urea series with a quantified GPCR affinity [1]. Researchers investigating H2 receptor modulation—whether in gastric acid secretion, immune cell function, or cardiovascular models—can use this compound as a benchmark ligand for developing radioligand binding assays or for comparative profiling against newly synthesized analogs [1].

Tie-2-Mediated Angiogenesis and Vascular Remodeling Probe Development

The structural inclusion of the compound within the Tie-2 inhibitory urea Markush of WO 2006/072589 (Novartis AG) provides a patent-supported rationale for its application in angiogenesis research [1]. Unlike VEGFR-targeted agents, Tie-2 modulators influence vessel stabilization and pericyte recruitment, offering a complementary mechanism for phenotypic screening in endothelial tube-formation assays and ex vivo aortic ring models [1]. The compound's computed drug-like properties (MW 302.33; HBD 2; HBA 5) align with lead-like criteria for downstream optimization [2].

Differential Hydrogen-Bond Pharmacophore Profiling Against Cyclopentyl and Aryl Congeners

The distinct HBA count (5) and lipophilicity (XLogP3 -0.1) of the oxan-4-yl urea relative to the cyclopentyl (HBA 4; XLogP3 0.8) and 2-ethoxyphenyl (XLogP3 likely >1) analogs establish this compound as a unique physico-chemical probe within a matched molecular pair series [1][2]. Procurement for systematic matched-pair analysis—where only the N′-substituent varies—enables deconvolution of lipophilicity-driven vs. hydrogen-bond-driven contributions to target binding, cellular permeability, and metabolic stability [1][2].

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